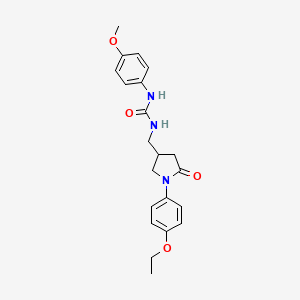

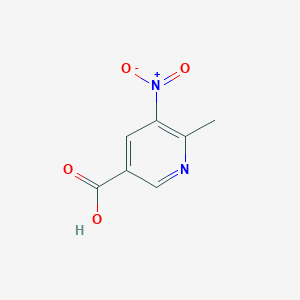

![molecular formula C24H17Cl3N2OS B2971957 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 478079-38-8](/img/structure/B2971957.png)

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Synthesis of Fused Quinolines : Compounds similar to 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde have been used in synthesizing a variety of fused quinolines, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines (Meth-Cohn et al., 1981).

Synthesis of Phenanthridines and Quinolines : A one-pot synthesis method using aldehydes like 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde to create phenanthridines and quinolines under visible light has been reported (An & Yu, 2015).

Biological and Pharmacological Research

Antioxidant Activities : Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde, a related compound, have been designed and shown to possess significant antioxidant activities, suggesting potential therapeutic applications (Zhang et al., 2013).

Antibacterial Properties : Certain thio- and oxazepino[7,6-b]quinolines derived from 2-chloroquinoline-3-carbaldehydes have shown moderate to good antibacterial activities, highlighting their potential in antimicrobial therapy (Hamidi et al., 2015).

Enzymatic Enhancers : Some angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, synthesized from derivatives similar to 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde, have been identified as potent enhancers of α-amylase activity, which is crucial for various biochemical applications (Abass, 2007).

Corrosion Inhibition : Quinoline derivatives, including those similar to 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde, have been studied for their corrosion inhibition properties in hydrochloric acid solution, indicating their potential use in industrial applications (Lgaz et al., 2017).

Chemical Synthesis and Reaction Studies

Synthesis of Oxime Compounds : Research on converting oximes to carbonyl compounds demonstrates the importance of compounds like 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime in facilitating various chemical transformations (Kim et al., 2010).

Preparation of Pincer Catalysts : In organometallic chemistry, derivatives of benzo[h]quinoline, which are structurally related to the compound , have been used in the preparation of ruthenium catalysts for ketone reduction (Facchetti et al., 2016).

Propriétés

IUPAC Name |

(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl3N2OS/c25-19-10-8-16(9-11-19)15-31-24-18(12-17-4-1-2-7-23(17)29-24)13-28-30-14-20-21(26)5-3-6-22(20)27/h1-13H,14-15H2/b28-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANOQCSENKCDES-XODNFHPESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

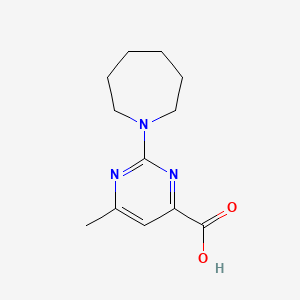

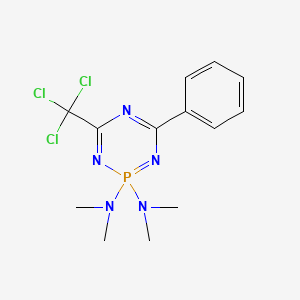

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971875.png)

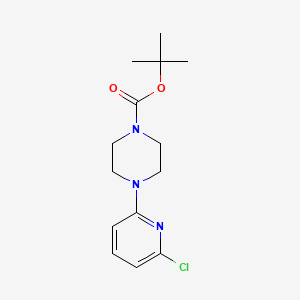

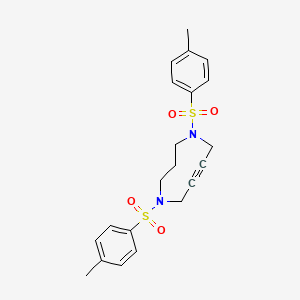

![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)

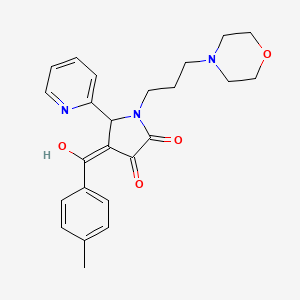

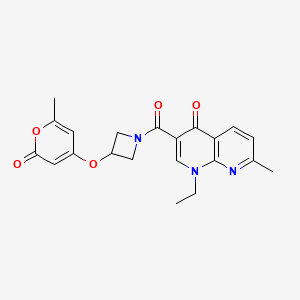

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2971881.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)